N-Methacryloylaziridine-1-carboxamide
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Overview
Description
N-Methacryloylaziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methacryloyl group attached to the aziridine ring, making it a valuable intermediate in organic synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methacryloylaziridine-1-carboxamide typically involves the reaction of methacryloyl chloride with aziridine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Methacryloylaziridine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methacryloylaziridine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty polymers and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of N-Methacryloylaziridine-1-carboxamide involves its ability to undergo ring-opening reactions, which makes it a reactive intermediate in various chemical processes. The aziridine ring can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical structures. The methacryloyl group enhances the reactivity of the compound, making it suitable for polymerization and other synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler aziridine compound without the methacryloyl group.
N-Methylaziridine: An aziridine derivative with a methyl group attached to the nitrogen atom.
Methacryloyl chloride: A compound with a methacryloyl group but without the aziridine ring.
Uniqueness
N-Methacryloylaziridine-1-carboxamide is unique due to the presence of both the aziridine ring and the methacryloyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and polymer chemistry. The compound’s ability to undergo ring-opening reactions and participate in polymerization processes sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(2-methylprop-2-enoyl)aziridine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)6(10)8-7(11)9-3-4-9/h1,3-4H2,2H3,(H,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYNWXDKFBUPKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(=O)N1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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